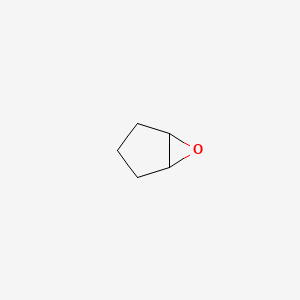

Cyclopentene oxide

Description

The exact mass of the compound Cyclopentene oxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 196230. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Cyclopentene oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopentene oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

285-67-6 |

|---|---|

Molecular Formula |

C5H8O |

Molecular Weight |

84.12 g/mol |

IUPAC Name |

(1S,5R)-6-oxabicyclo[3.1.0]hexane |

InChI |

InChI=1S/C5H8O/c1-2-4-5(3-1)6-4/h4-5H,1-3H2/t4-,5+ |

InChI Key |

GJEZBVHHZQAEDB-SYDPRGILSA-N |

SMILES |

C1CC2C(C1)O2 |

Isomeric SMILES |

C1C[C@@H]2[C@H](C1)O2 |

Canonical SMILES |

C1CC2C(C1)O2 |

Other CAS No. |

285-67-6 |

Pictograms |

Flammable; Irritant; Health Hazard |

Origin of Product |

United States |

Foundational & Exploratory

Cyclopentene Oxide: A Comprehensive Technical Guide for Researchers

This technical guide provides an in-depth overview of Cyclopentene Oxide (CAS Number: 285-67-6), a versatile cyclic ether widely utilized as a reactive intermediate in organic synthesis and polymer chemistry.[1] Addressed to researchers, scientists, and professionals in drug development, this document details the compound's properties, synthesis and reaction protocols, and key safety information.

Compound Identification and Properties

Cyclopentene oxide, also known as 1,2-epoxycyclopentane or 6-Oxabicyclo[3.1.0]hexane, is a colorless to faintly yellow liquid characterized by a strained three-membered epoxide ring fused to a five-membered carbocyclic ring.[1][2][3][4] This structural feature makes it susceptible to ring-opening reactions with a variety of nucleophiles, rendering it a valuable building block for synthesizing functionalized cyclopentane derivatives.[1]

Table 1: Chemical Identifiers for Cyclopentene Oxide

| Identifier | Value | Source(s) |

| CAS Number | 285-67-6 | [2][4][5][6][] |

| Molecular Formula | C₅H₈O | [2][4][5][6][] |

| Molecular Weight | 84.12 g/mol | [2][5][6][] |

| EC Number | 206-005-6 | [2][4] |

| Beilstein/REAXYS | 102495 | [2][8] |

| Synonyms | 1,2-Epoxycyclopentane, 6-Oxabicyclo[3.1.0]hexane, Cyclopentane oxide, Cyclopentene epoxide | [2][4][5] |

| InChI Key | GJEZBVHHZQAEDB-UHFFFAOYSA-N | [2][] |

| SMILES | C1CC2OC2C1 | [2][] |

Table 2: Physical and Chemical Properties of Cyclopentene Oxide

| Property | Value | Source(s) |

| Appearance | Clear, colorless to very faintly yellow liquid | [3][4][8] |

| Form | Liquid | [2][4] |

| Boiling Point | 102 °C at 760 mmHg | [2][3][4][] |

| Melting Point | 136-137 °C | [][8] |

| Density | 0.964 g/mL at 25 °C | [2][][9] |

| Refractive Index (n20/D) | 1.434 | [2][] |

| Solubility | Immiscible with water; Soluble in organic solvents | [1][8][10] |

| Vapor Pressure | 39.63 mmHg at 25 °C (estimated) |

Table 3: Safety and Handling Information

| Parameter | Value | Source(s) |

| Signal Word | Danger | [2][3][11] |

| Hazard Classifications | Flammable Liquid 2; Skin Irritant 2; Eye Irritant 2; STOT SE 3 | [2][3][12] |

| Hazard Statements | H225: Highly flammable liquid and vaporH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2][11][12] |

| Flash Point | 10 °C (50 °F) - closed cup | [2][3][4] |

| Storage Temperature | 2-8°C, Refrigerator/flammables | [2][4][8][13] |

Experimental Protocols

Cyclopentene oxide is primarily synthesized via the epoxidation of cyclopentene and serves as a precursor for various functionalized molecules through ring-opening reactions.

A common and reliable laboratory method for synthesizing cyclopentene oxide is the epoxidation of cyclopentene using meta-chloroperoxybenzoic acid (m-CPBA).[14]

Protocol: Epoxidation of Cyclopentene with m-CPBA [14]

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclopentene (1.0 equivalent) in dichloromethane (DCM). Cool the flask in an ice bath to 0 °C.

-

Reagent Addition: In a separate flask, dissolve m-CPBA (1.1 equivalents) in DCM. Add this m-CPBA solution dropwise to the cooled cyclopentene solution over approximately 30 minutes, ensuring the reaction temperature is maintained at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the complete consumption of cyclopentene.

-

Workup: Upon completion, cool the mixture back to 0 °C. Filter the reaction mixture to remove the precipitated by-product, m-chlorobenzoic acid.

-

Washing: Transfer the filtrate to a separatory funnel and wash sequentially with a 10% aqueous sodium sulfite solution, a saturated aqueous sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure to yield crude cyclopentene oxide. The product can often be used in subsequent steps without further purification.

References

- 1. Page loading... [guidechem.com]

- 2. Cyclopentene oxide 98% | 285-67-6 [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. chemwhat.com [chemwhat.com]

- 5. scbt.com [scbt.com]

- 6. Cyclopentene oxide | CymitQuimica [cymitquimica.com]

- 8. Cyclopentene oxide Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. chembk.com [chembk.com]

- 10. Cyclopentene oxide, 97% | Fisher Scientific [fishersci.ca]

- 11. chemicalbook.com [chemicalbook.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. fishersci.com [fishersci.com]

- 14. benchchem.com [benchchem.com]

Physical properties of 1,2-epoxycyclopentane

An In-depth Technical Guide to the Physical Properties of 1,2-Epoxycyclopentane

Introduction

1,2-Epoxycyclopentane, also known as cyclopentene oxide, is a cyclic ether and a valuable intermediate in organic synthesis.[1][2][3] Its strained three-membered epoxide ring makes it susceptible to ring-opening reactions, rendering it a versatile building block for the synthesis of various functionalized cyclopentane derivatives, including β-amino alcohols which are of interest in pharmaceutical development.[3][4] This document provides a comprehensive overview of the core physical properties of 1,2-epoxycyclopentane, detailed experimental protocols for their determination, and a visualization of its common synthetic pathway, intended for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of 1,2-epoxycyclopentane are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈O | [1][2][5][6][7] |

| Molecular Weight | 84.12 g/mol | [1][2][3][5][7] |

| CAS Number | 285-67-6 | [3][5][6][8] |

| Appearance | Clear colorless to faintly yellow/orange liquid | [1][2][8] |

| Boiling Point | 102 °C (at atmospheric pressure) | [1][8][9] |

| Density | 0.964 g/mL at 25 °C | [1][5][8][9] |

| Refractive Index | 1.434 (at 20 °C, nD) | [1][3][8][9] |

| Flash Point | 10 °C (50 °F) | [1][5][6][8] |

| Water Solubility | Immiscible | [1][3][8] |

| Vapor Pressure | 39.6 mmHg at 25 °C | [1] |

| Storage | Store at 2°C - 8°C in a well-ventilated place | [5][8] |

Experimental Protocols for Property Determination

Accurate determination of physical properties is fundamental in chemical research. The following sections detail standard methodologies for measuring the boiling point, density, and refractive index of liquid samples like 1,2-epoxycyclopentane.

Determination of Boiling Point via Thiele Tube Method

The Thiele tube method is a convenient technique for determining the boiling point of a small liquid sample.[10]

Apparatus:

-

Thiele tube

-

Heat source (e.g., Bunsen burner or heating mantle)

-

High-temperature mineral oil

-

Thermometer

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

Procedure:

-

Sample Preparation: Add a small amount (0.5-1 mL) of 1,2-epoxycyclopentane to the Durham tube.

-

Capillary Insertion: Place the capillary tube into the Durham tube with the open end submerged in the liquid.[10]

-

Assembly: Attach the Durham tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Place the assembly into the Thiele tube, which is filled with mineral oil to just above the side-arm. Heat the side-arm of the Thiele tube gently.[10] The design of the tube facilitates uniform heating of the oil via convection currents.

-

Observation: As the temperature rises, a stream of bubbles will begin to emerge from the capillary tube. Continue heating until a continuous and rapid stream of bubbles is observed.

-

Measurement: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[10] This temperature corresponds to the point where the vapor pressure of the sample equals the atmospheric pressure.

-

Recording: Record the temperature and the ambient barometric pressure.

Caption: Workflow for Boiling Point Measurement.

Determination of Density via Mass and Volume Measurement

Density is an intrinsic property defined as mass per unit volume. A straightforward method involves measuring the mass of a known volume of the liquid.[11]

Apparatus:

-

Volumetric flask or graduated cylinder (e.g., 10 mL or 25 mL)

-

Electronic balance (accurate to at least 0.001 g)

-

Thermometer

Procedure:

-

Mass of Empty Container: Carefully measure and record the mass of a clean, dry graduated cylinder or volumetric flask using an electronic balance.[12]

-

Volume Measurement: Add a specific volume of 1,2-epoxycyclopentane (e.g., 10 mL) to the graduated cylinder. Read the volume precisely from the bottom of the meniscus.[12]

-

Mass of Container and Liquid: Weigh the container with the liquid and record the combined mass.[12]

-

Temperature: Measure and record the temperature of the liquid, as density is temperature-dependent.

-

Calculation:

-

Calculate the mass of the liquid by subtracting the mass of the empty container from the combined mass.

-

Calculate the density using the formula: Density = Mass / Volume .[11]

-

-

Repeatability: Repeat the measurement at least three times to ensure precision and calculate the average density.[12]

Determination of Refractive Index via Refractometer

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is often used to identify and assess the purity of liquid samples.[13] The Abbe refractometer is a commonly used instrument for this purpose.[14]

Apparatus:

-

Abbe Refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Solvent for cleaning (e.g., acetone or ethanol)

-

Lens paper

Procedure:

-

Calibration: Ensure the refractometer is calibrated, typically using distilled water or a standard of known refractive index.

-

Temperature Control: Connect the refractometer prisms to a water bath set to a constant temperature, commonly 20 °C, as the refractive index is sensitive to temperature changes.

-

Sample Application: Open the prism assembly. Using a clean dropper, place a few drops of 1,2-epoxycyclopentane onto the surface of the lower prism.

-

Measurement: Close the prisms firmly. Look through the eyepiece and turn the adjustment knob until the light and dark fields converge into a sharp, single line.

-

Reading: Adjust the eyepiece so that the crosshairs are in focus. Align the sharp dividing line exactly on the center of the crosshairs.

-

Data Acquisition: Press the "Read" button or look at the internal scale to obtain the refractive index value. Record this value along with the measurement temperature (e.g., n²⁰/D, where 20 is the temperature and D refers to the sodium D-line wavelength).

-

Cleaning: Clean the prism surfaces thoroughly with a soft lens paper and an appropriate solvent immediately after the measurement.

Synthesis Pathway of 1,2-Epoxycyclopentane

1,2-Epoxycyclopentane is commonly synthesized from cyclopentanol via a three-step process involving bromination, elimination, and epoxidation.[15][16][17] This synthetic route is a staple in organic chemistry for converting cyclic alcohols into their corresponding epoxides.

Caption: Synthesis of 1,2-Epoxycyclopentane from Cyclopentanol.

References

- 1. chembk.com [chembk.com]

- 2. 1,2-Epoxycyclopentane | CymitQuimica [cymitquimica.com]

- 3. Cyclopentene oxide, 97% | Fisher Scientific [fishersci.ca]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 1,2-Epoxycyclopentane | 285-67-6 | FE03370 | Biosynth [biosynth.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. 1,2-Epoxycyclopentane | C5H8O | CID 637977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,2-Epoxycyclopentane [lantu-tech.com]

- 9. epoxycyclopentane [stenutz.eu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 14. pubs.aip.org [pubs.aip.org]

- 15. homework.study.com [homework.study.com]

- 16. brainly.com [brainly.com]

- 17. brainly.com [brainly.com]

Cyclopentene oxide molecular structure and stereochemistry

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of Cyclopentene Oxide

Introduction

Cyclopentene oxide, systematically named 6-oxabicyclo[3.1.0]hexane, is a cyclic ether with the chemical formula C₅H₈O.[1][2][3] It consists of a five-membered cyclopentane ring fused to a three-membered epoxide ring (oxirane).[4][5] This strained epoxide ring makes cyclopentene oxide a reactive and versatile intermediate in organic synthesis, particularly for preparing β-amino alcohols and as a monomer in polymerization reactions.[2][4][5] Its unique bicyclic framework and stereochemical properties are of significant interest to researchers in synthetic chemistry, materials science, and drug development. This guide provides a detailed examination of its molecular structure, conformational preferences, and stereochemistry, supported by experimental data and methodologies.

Molecular Structure and Conformational Analysis

Contrary to a planar representation, the cyclopentene oxide molecule is non-planar to alleviate ring strain. Spectroscopic studies, particularly pulsed-jet Fabry-Perot Fourier transform microwave (FTMW) spectroscopy, have confirmed that cyclopentene oxide adopts a stable "boat" conformation.[6][7][8] This puckered structure is a consequence of the geometric constraints imposed by the fused epoxide ring.[6] The pucker angle in this boat conformation is approximately 30 degrees.[6] This is in contrast to the "envelope" and "half-chair" conformations typically observed in cyclopentane, where different puckering modes serve to minimize torsional strain from eclipsed C-H bonds.[9][10][11]

The fusion of the epoxide ring introduces significant angle strain, characteristic of three-membered rings. This inherent strain is a primary driver of its chemical reactivity, particularly its susceptibility to ring-opening reactions by nucleophiles.[4][5]

Quantitative Structural Data

Computational studies and spectroscopic analyses have provided precise measurements of the geometric parameters of cyclopentene oxide.[6] These key structural features are summarized in the table below.

| Parameter | Value (Å or Degrees) | Description |

| Bond Lengths | ||

| C-O (epoxide) | 1.44 - 1.49 Å | The length of the carbon-oxygen bonds within the strained epoxide ring.[6] |

| C-C (epoxide bridge) | 1.51 - 1.52 Å | The length of the carbon-carbon bond shared by both rings.[6] |

| C-C (cyclopentane ring) | ~1.53 Å | The approximate length of the other carbon-carbon bonds in the five-membered ring.[6] |

| Bond Angles | ||

| C-O-C (epoxide) | 60 - 62° | The internal bond angle of the oxygen atom within the epoxide ring.[6] |

| C-C-C (cyclopentane ring) | ~105° | The internal carbon-carbon-carbon bond angles within the five-membered ring.[6] |

Stereochemistry

The fusion of the epoxide ring to the cyclopentane ring creates two stereocenters at the bridgehead carbons (C1 and C5). Due to the geometry of the epoxidation of cyclopentene, the two C-O bonds of the epoxide are formed on the same face of the cyclopentane ring, resulting in a cis-fused ring system.

Cyclopentene oxide is a chiral molecule and exists as a pair of enantiomers:

-

(1R,5S)-6-oxabicyclo[3.1.0]hexane

-

(1S,5R)-6-oxabicyclo[3.1.0]hexane

These enantiomers are non-superimposable mirror images of each other. The synthesis from an achiral starting material like cyclopentene typically results in a racemic mixture (an equal mixture of both enantiomers).

The stereochemistry of cyclopentene oxide dictates the stereochemical outcome of its reactions. For instance, the nucleophilic ring-opening of the epoxide proceeds via an Sₙ2 mechanism, resulting in an inversion of configuration at the carbon atom that is attacked. This leads to the formation of trans-substituted cyclopentane derivatives. For example, the reaction with dimethylamine yields two stereoisomers: (1R,2R)- and (1S,2S)-2-(dimethylamino)cyclopentan-1-ol.[12]

Experimental Protocols

Synthesis of Cyclopentene Oxide

A common and effective method for synthesizing cyclopentene oxide is the epoxidation of cyclopentene using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[5][13]

Methodology:

-

Reaction Setup: Dissolve cyclopentene in a suitable chlorinated solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Reagent Addition: Slowly add a solution of m-CPBA in the same solvent to the stirred cyclopentene solution. The reaction is exothermic, so slow addition is crucial to maintain a low temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of cyclopentene.

-

Workup: Once the reaction is complete, quench the excess peroxy acid by adding a reducing agent, such as a saturated aqueous solution of sodium sulfite.

-

Extraction: Separate the organic layer. Wash it sequentially with a saturated sodium bicarbonate solution (to remove meta-chlorobenzoic acid) and brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude cyclopentene oxide can be further purified by distillation.[14]

Structural Characterization

The determination of cyclopentene oxide's structure relies on a combination of spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Protocol: A sample of purified cyclopentene oxide is dissolved in a deuterated solvent (e.g., CDCl₃), and both ¹H and ¹³C NMR spectra are acquired.

-

¹H NMR Analysis: The proton NMR spectrum provides information about the electronic environment of the hydrogen atoms. For cyclopentene oxide, one would expect distinct signals for the protons on the epoxide ring and the different methylene (CH₂) groups of the cyclopentane ring.[15]

-

¹³C NMR Analysis: The carbon NMR spectrum shows signals for the chemically non-equivalent carbon atoms, confirming the number of unique carbon environments in the molecule.

2. Fourier Transform Microwave (FTMW) Spectroscopy:

-

Protocol: This gas-phase technique provides highly accurate data on the rotational constants of a molecule, from which a precise molecular structure can be determined.

-

Methodology: A gaseous sample of cyclopentene oxide, often seeded in an inert gas like argon, is expanded into a high-vacuum chamber.[7][8] The molecules are then subjected to microwave radiation, and the absorption frequencies corresponding to rotational transitions are measured with very high resolution.

-

Data Analysis: By analyzing the rotational spectra of the parent molecule and its isotopologues (e.g., ¹³C and ¹⁸O), a complete substitution structure (rₛ) can be determined, providing definitive bond lengths and angles.[7][8] It was through this method that the boat conformation of cyclopentene oxide was unequivocally confirmed.[7][8]

3. X-ray Crystallography: While cyclopentene oxide is a liquid at room temperature, X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules in the solid state.[16]

-

Protocol: If a suitable crystalline derivative of cyclopentene oxide can be prepared, the following steps would be undertaken:

-

Crystal Growth: Grow a single crystal of the derivative that is of sufficient size and quality.

-

Data Collection: Mount the crystal on a diffractometer and expose it to a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector.[16]

-

Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the crystal, from which the positions of the atoms are determined and refined to yield a precise molecular structure.[16]

-

Conclusion

Cyclopentene oxide possesses a well-defined, non-planar boat conformation, a direct result of the fusion of a strained epoxide ring onto a five-membered carbocycle. Its molecular geometry, characterized by specific bond lengths and angles, has been elucidated through advanced spectroscopic techniques like FTMW spectroscopy. The molecule's chirality, arising from two stereocenters at the ring fusion, governs the stereochemical pathways of its reactions, making it a valuable chiral building block in asymmetric synthesis. The experimental protocols for its synthesis and detailed structural analysis provide a robust framework for its application in research and development.

References

- 1. echemi.com [echemi.com]

- 2. Cyclopentene oxide | 285-67-6 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. CAS 285-67-6: Cyclopentene, oxide | CymitQuimica [cymitquimica.com]

- 5. Page loading... [guidechem.com]

- 6. Buy Cyclopentene oxide | 285-67-6 [smolecule.com]

- 7. Determination of the structure of cyclopentene oxide and the argon-cyclopentene oxide van der Waals complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cyclopentane | OpenOChem Learn [learn.openochem.org]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Solved Two stereoisomers are obtained from the reaction of | Chegg.com [chegg.com]

- 13. Write appropriate reactions for the formation of cis-1,2-cyclopentane dio.. [askfilo.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Cyclopentene oxide(285-67-6) 1H NMR spectrum [chemicalbook.com]

- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]

Synthesis of cyclopentene oxide from cyclopentene

An In-depth Technical Guide to the Synthesis of Cyclopentene Oxide

Abstract: Cyclopentene oxide is a valuable cyclic ether that serves as a versatile intermediate in organic synthesis, particularly for producing fine chemicals, pharmaceuticals, and polymers.[1][2] Its reactivity, driven by the strained epoxide ring, allows for various nucleophilic ring-opening reactions, leading to highly functionalized cyclopentane derivatives.[1][3] This guide provides a comprehensive overview of the primary synthetic routes for producing cyclopentene oxide from cyclopentene, focusing on two key methodologies: classic epoxidation using meta-chloroperoxybenzoic acid (m-CPBA) and modern catalytic approaches employing hydrogen peroxide. This document offers detailed experimental protocols, presents quantitative data in structured tables for comparative analysis, and includes visual diagrams of reaction mechanisms and workflows to aid in comprehension and practical application.

Synthetic Methodologies

The conversion of cyclopentene to cyclopentene oxide is a direct epoxidation reaction. The selection of the oxidant and catalyst system is crucial and influences the reaction's efficiency, cost, and environmental impact.

Epoxidation with Peroxy Acids (m-CPBA)

The use of peroxy acids, particularly meta-chloroperoxybenzoic acid (m-CPBA), is a well-established and reliable method for the epoxidation of alkenes.[4][5] This reaction is known for its stereospecificity, proceeding via a syn-addition mechanism where the oxygen atom is delivered to one face of the double bond.[5]

Reaction Mechanism: The reaction proceeds through a concerted, single-step transition state, often referred to as the "butterfly mechanism".[6] The pi bond of the alkene acts as a nucleophile, attacking the terminal oxygen of the peroxy acid, while a series of concerted bond formations and breakages occur to form the epoxide and the carboxylic acid byproduct, m-chlorobenzoic acid.[5][7]

Catalytic Epoxidation with Hydrogen Peroxide

Driven by the principles of green chemistry, methods utilizing hydrogen peroxide (H₂O₂) as the terminal oxidant have gained prominence.[8] These systems are more environmentally friendly and cost-effective, with water as the primary byproduct. Manganese salts, such as manganese sulfate (MnSO₄), have been shown to effectively catalyze the epoxidation of cyclopentene in the presence of a bicarbonate buffer.[9][10]

This system's efficiency is influenced by several factors, including the choice of solvent, catalyst concentration, and the ratio of reactants.[11] N,N-dimethylformamide (DMF) has been shown to be a more effective solvent than t-butanol for this reaction, leading to higher conversion rates.[12] The reaction is typically performed at low temperatures (3-5 °C) to improve selectivity towards the epoxide.[9][11]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of cyclopentene oxide, providing a basis for comparison between different methodologies and reaction conditions.

Table 1: Manganese-Catalyzed Epoxidation of Cyclopentene with H₂O₂

| Catalyst | Oxidant System | Solvent | Temp. (°C) | Conversion (%) | Selectivity to Epoxide (%) | Reference |

|---|---|---|---|---|---|---|

| MnSO₄ | H₂O₂ / NaHCO₃ | DMF | 3 - 5 | ~90-100 | ~20-56 | [13] |

| MnSO₄ | H₂O₂ / NaHCO₃ | DMF | 20 | 72 | 27 | [9] |

| MnSO₄ | H₂O₂ / NaHCO₃ | t-BuOH | 20 | 0 (after 1h) | 0 | [12] |

| MnSO₄ | H₂O₂ / NaHCO₃ | t-BuOH | 20 | 100 (after 24h)| 19 |[11] |

Data adapted from studies on manganese-catalyzed epoxidation systems.[11][13]

Table 2: Effect of Reactant Ratios in MnSO₄/H₂O₂ System

| H₂O₂/CPE (mol/mol) | MnSO₄/CPE (mol/mol) | Solvent | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|

| 1.1 | 0.01 | DMF | 76.5 | 27.4 | [11] |

| 1.0 - 3.1 | 0.015 | DMF | - | up to 56 | [9][11] |

| 2.6 | 0 - 0.036 | DMF | - | Varies (max at ~0.015) |[9] |

CPE: Cyclopentene

Experimental Protocols

Protocol for m-CPBA Epoxidation of Cyclopentene

This protocol is a representative procedure for laboratory-scale synthesis.[14]

-

Reaction Setup: Dissolve cyclopentene (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath to 0 °C.

-

Reagent Addition: In a separate flask, dissolve m-CPBA (1.1 equivalents) in DCM. Add the m-CPBA solution dropwise to the cyclopentene solution over 30 minutes, ensuring the temperature is maintained at 0 °C.

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until all cyclopentene is consumed.

-

Workup:

-

Cool the reaction mixture back to 0 °C. The byproduct, m-chlorobenzoic acid, will precipitate and can be removed by filtration.[14]

-

Transfer the filtrate to a separatory funnel and wash sequentially with a 10% aqueous solution of sodium sulfite (to quench excess peroxy acid), a saturated aqueous solution of sodium bicarbonate (to remove acidic byproducts), and finally with brine.[14]

-

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude cyclopentene oxide.[14] Further purification can be achieved via distillation if required.

Protocol for Catalytic Epoxidation with MnSO₄/H₂O₂

This protocol is based on the environmentally friendly system reported for cyclopentene epoxidation.[9][11]

-

Preparation of Solutions:

-

Solution 1: In a reactor vessel, dissolve cyclopentene (e.g., 0.1 g) and manganese sulfate monohydrate (MnSO₄·H₂O, e.g., 0.004 g, ~0.015 molar ratio to CPE) in DMF (e.g., 2 mL).[9] Cool the mixture to 3-5 °C with stirring.

-

Solution 2: Prepare a buffered oxidant solution by adding 30 wt% hydrogen peroxide (e.g., 4 mL) to a 0.2 M sodium bicarbonate buffer (e.g., 5 mL) at 1 °C.[9]

-

-

Reaction Execution: Add Solution 2 to Solution 1 in a single step while maintaining the temperature between 3-5 °C.[9][11]

-

Reaction Monitoring: Let the reaction proceed for approximately 1.25 hours.[9] The consumption of cyclopentene and the formation of cyclopentene oxide can be monitored by Gas Chromatography (GC) using an internal standard.[11]

-

Workup and Isolation:

-

Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

-

General Experimental Workflow

The logical flow from reaction setup to final product isolation is a critical aspect of successful synthesis. The following diagram illustrates a generalized workflow applicable to the synthesis of cyclopentene oxide.

References

- 1. CAS 285-67-6: Cyclopentene, oxide | CymitQuimica [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. homework.study.com [homework.study.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Solved The mechanism for the epoxidation of cyclopentene | Chegg.com [chegg.com]

- 7. youtube.com [youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. osti.gov [osti.gov]

- 10. Epoxide synthesis by epoxidation [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

Stability and Reactivity of the Epoxide Ring in Cyclopentene Oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentene oxide, a strained cyclic ether, is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and complex molecular architectures. The inherent ring strain of the three-membered epoxide ring fused to a five-membered carbocycle dictates its reactivity, making it susceptible to a variety of ring-opening reactions. This technical guide provides a comprehensive overview of the stability and reactivity of the epoxide ring in cyclopentene oxide. It delves into the mechanistic pathways of acid- and base-catalyzed ring-opening reactions, the influence of various nucleophiles on reaction outcomes, and the critical role of stereochemistry. Detailed experimental protocols for key transformations and a summary of quantitative data are presented to aid researchers in the practical application of cyclopentene oxide chemistry.

Introduction

Cyclopentene oxide (1,2-epoxycyclopentane) is a colorless liquid with a characteristic ether-like odor.[1] Its molecular structure, featuring a highly strained oxirane ring, is the primary determinant of its chemical behavior.[2] This inherent strain makes the epoxide ring susceptible to nucleophilic attack, leading to ring-opening and the formation of functionalized cyclopentanol derivatives.[3] Understanding the factors that govern the stability and reactivity of this epoxide is crucial for its effective utilization in synthetic chemistry, including in the synthesis of aminocyclopentanols, which are important pharmacophores.[4]

This guide will explore the fundamental principles of cyclopentene oxide's reactivity, focusing on the following key aspects:

-

General Stability: Factors influencing the stability of the epoxide ring.

-

Reactivity Towards Nucleophiles: A detailed look at reactions with various nucleophiles under acidic and basic conditions.

-

Stereochemistry of Ring-Opening: The stereochemical consequences of SN2-type reactions.

-

Experimental Protocols: Detailed procedures for the synthesis and reaction of cyclopentene oxide.

-

Quantitative Data Summary: A compilation of reaction yields and conditions for comparative analysis.

Stability of the Epoxide Ring

The stability of the epoxide ring in cyclopentene oxide is a balance between the inherent stability of the ether linkage and the significant ring strain. Like other epoxides, it is more reactive than acyclic ethers due to this strain.[5] It is generally stable under neutral conditions but reacts vigorously with strong acids and nucleophiles.[2] For safe storage, it should be kept in a cool, dry, and well-ventilated area, away from acids, bases, and strong oxidizing or reducing agents.[2]

Reactivity and Ring-Opening Reactions

The reactivity of cyclopentene oxide is dominated by ring-opening reactions, which can be catalyzed by either acids or bases. The regioselectivity and stereoselectivity of these reactions are key considerations in synthetic design.

Base-Catalyzed Ring-Opening

Under basic or nucleophilic conditions, the ring-opening of cyclopentene oxide proceeds via an SN2 mechanism . A strong nucleophile directly attacks one of the electrophilic carbons of the epoxide ring, leading to the opening of the ring and the formation of a trans-substituted cyclopentanol.

Key Characteristics:

-

Mechanism: SN2 (bimolecular nucleophilic substitution).

-

Regioselectivity: The nucleophile attacks the less sterically hindered carbon atom. In the case of cyclopentene oxide, both carbons are sterically similar, but substitution on the cyclopentane ring can influence regioselectivity.

-

Stereochemistry: The reaction proceeds with inversion of configuration at the carbon atom that is attacked. This results in an anti-stereochemical relationship between the nucleophile and the newly formed hydroxyl group.[6]

Examples of Nucleophiles:

-

Amines: Primary and secondary amines readily open the epoxide ring to form trans-2-aminocyclopentanols.[4]

-

Thiols: Thiolates are effective nucleophiles for the ring-opening of epoxides, yielding trans-2-thiocyclopentanols.

-

Grignard Reagents: These strong carbon nucleophiles react with cyclopentene oxide to form new carbon-carbon bonds, resulting in trans-2-alkylcyclopentanols.[2]

Acid-Catalyzed Ring-Opening

In the presence of an acid, the epoxide oxygen is first protonated, making it a better leaving group and activating the epoxide ring towards nucleophilic attack. The nucleophile then attacks one of the epoxide carbons.

Key Characteristics:

-

Mechanism: The mechanism has characteristics of both SN1 and SN2 reactions. The transition state has significant carbocationic character.

-

Regioselectivity: The nucleophile attacks the more substituted carbon atom, as this carbon can better stabilize the partial positive charge in the transition state. For cyclopentene oxide itself, this distinction is not present. However, for substituted cyclopentene oxides, this regioselectivity is crucial.

-

Stereochemistry: Similar to the base-catalyzed reaction, the acid-catalyzed ring-opening also proceeds with inversion of configuration , leading to anti-stereochemistry.

Examples of Acidic Conditions and Nucleophiles:

-

Aqueous Acid (Hydrolysis): In the presence of aqueous acid, cyclopentene oxide is hydrolyzed to trans-cyclopentane-1,2-diol.

-

Alcohols: In an acidic alcoholic solution, the alcohol acts as a nucleophile to produce a trans-2-alkoxycyclopentanol.

Quantitative Data

The following tables summarize quantitative data for the synthesis and ring-opening reactions of cyclopentene oxide.

Table 1: Synthesis of Cyclopentene Oxide via Epoxidation of Cyclopentene

| Oxidizing Agent | Catalyst | Solvent | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |

| H₂O₂/NaHCO₃ | MnSO₄ | DMF | 3-5 | 1.25 | 76.5 | 27.4 | [7] |

| H₂O₂/NaHCO₃ | MnSO₄ | t-BuOH | 20 | 1 | 0 | 0 | [7] |

| H₂O₂/NaHCO₃ | MnSO₄ | DMF | 3-5 | 1.25 | - | 56 (max) | [7] |

Table 2: Ring-Opening of Cyclopentene Oxide with Various Nucleophiles

| Nucleophile | Catalyst/Conditions | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |

| Benzylamine | None | Water/o-dichlorobenzene | 95-110 | 2-24 | (±)-trans-2-(Benzylamino)cyclopentanol | - | [2] |

| Ammonia | None | Ethanol | Reflux | - | (±)-trans-2-Aminocyclopentanol | - | [4] |

| Dimethylamine | - | - | - | - | trans-2-(Dimethylamino)cyclopentanol | - | - |

| Sodium Azide | Oxone® | Acetonitrile/Water | Room Temp | - | trans-2-Azidocyclopentanol | High | [8] |

Note: A dash (-) indicates that the specific data was not provided in the cited source.

Experimental Protocols

Synthesis of Cyclopentene Oxide

Method: Epoxidation of Cyclopentene using Hydrogen Peroxide and Manganese Sulfate [7]

-

Preparation of Solution 1: In a reaction flask equipped with a magnetic stirrer and cooled in an ice bath (3-5 °C), combine 2 mL of N,N-dimethylformamide (DMF), 0.1 g of cyclopentene, and 0.004 g of MnSO₄·H₂O.

-

Preparation of Solution 2: In a separate container, prepare a buffered hydrogen peroxide solution by adding 4 mL of 30 wt% hydrogen peroxide to 5 mL of a 0.2 M NaHCO₃/sodium acetate buffer (pH 7.8) at 1 °C.

-

Reaction: Add 1 mL of Solution 2 to Solution 1 in a single step while maintaining the temperature between 3 and 5 °C.

-

Monitoring: The reaction progress can be monitored by gas chromatography (GC) to determine the conversion of cyclopentene and the selectivity to cyclopentene oxide.

-

Work-up: Once the reaction is complete, the product can be extracted with a suitable organic solvent (e.g., diethyl ether), washed with brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure. Further purification can be achieved by distillation.

Ring-Opening of Cyclopentene Oxide with an Amine

Method: Synthesis of (±)-trans-2-(Benzylamino)cyclopentanol [2]

-

Reaction Setup: In a reaction vessel, combine cyclopentene oxide (1.0 eq), benzylamine (1.0-1.05 eq), and a solvent system of water and o-dichlorobenzene (1:1 weight ratio, 2-10 mL per 1 g of cyclopentene oxide).

-

Heating: Heat the reaction mixture to 95-110 °C with stirring.

-

Monitoring: Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the cyclopentene oxide is consumed (typically 2-24 hours).

-

Work-up: Cool the reaction mixture to 40-50 °C and separate the organic layer. Extract the aqueous layer with an organic solvent such as o-dichlorobenzene or toluene.

-

Purification: Combine the organic layers and concentrate under reduced pressure to obtain the crude product. The crude trans-2-(benzylamino)cyclopentanol can be further purified by recrystallization or distillation.

Analytical Method for Monitoring Ring-Opening Reactions

Method: Gas Chromatography-Mass Spectrometry (GC-MS) [9]

-

Sample Preparation: Withdraw an aliquot from the reaction mixture and quench it with a suitable reagent if necessary. Dilute the sample with an appropriate solvent (e.g., dichloromethane, ethyl acetate).

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 500).

-

-

Analysis: Identify the reactants, products, and any byproducts by comparing their mass spectra with a library (e.g., NIST) and their retention times with authentic standards if available. Quantitation can be performed using an internal standard method.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and a general experimental workflow for studying the reactivity of cyclopentene oxide.

Caption: Base-catalyzed ring-opening of cyclopentene oxide via an SN2 mechanism.

Caption: Acid-catalyzed ring-opening of cyclopentene oxide.

Caption: General experimental workflow for studying cyclopentene oxide reactivity.

Conclusion

The epoxide ring of cyclopentene oxide is a versatile functional group whose reactivity is governed by its inherent ring strain. Its reactions are characterized by stereospecific ring-opening under both acidic and basic conditions, providing a reliable method for the synthesis of trans-disubstituted cyclopentanol derivatives. A thorough understanding of the mechanistic principles and careful control of reaction conditions are paramount for achieving desired regiochemical and stereochemical outcomes. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers leveraging the synthetic potential of cyclopentene oxide in their scientific endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. Regiodivergent Hydroborative Ring Opening of Epoxides via Selective C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. egusphere.copernicus.org [egusphere.copernicus.org]

- 6. Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes | MDPI [mdpi.com]

- 7. lFacile quenching and spatial patterning of cylooctynes via strain-promoted alkyne–azide cycloaddition of inorganic azides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ring Opening of Epoxides and Aziridines with Sodium Azide using Oxone® in Aqueous Acetonitrile: A Highly Regioselective Azidolysis Reaction [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide on the Solubility of Cyclopentene Oxide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of cyclopentene oxide, a vital cyclic ether in organic synthesis. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document outlines qualitative solubility and provides detailed experimental protocols for its quantitative determination. Furthermore, a key synthetic application demonstrating the utility of cyclopentene oxide's reactivity is visualized.

Physicochemical Properties of Cyclopentene Oxide

Cyclopentene oxide is a colorless to faintly yellow liquid with a characteristic ether-like odor.[1][2] It is a cyclic ether with a strained epoxide ring, making it susceptible to ring-opening reactions with various nucleophiles.[1] This reactivity is fundamental to its application as an intermediate in the synthesis of pharmaceuticals and other fine chemicals, such as the preparation of beta-amino alcohols.[3][4]

Table 1: Physicochemical Data of Cyclopentene Oxide

| Property | Value |

| Molecular Formula | C₅H₈O |

| Molecular Weight | 84.12 g/mol |

| Density | 0.964 g/mL at 25 °C |

| Boiling Point | 102 °C |

| Flash Point | 10 °C (50 °F) |

| Refractive Index | n20/D 1.434 |

| CAS Number | 285-67-6 |

(Data sourced from various chemical suppliers and databases)[2][5][6]

Solubility of Cyclopentene Oxide

Qualitative Solubility

Cyclopentene oxide is widely reported to be soluble in a range of common organic solvents and is immiscible with water.[1][2][3] The miscibility is attributed to the molecule's overall nonpolar character, dominated by the cyclopentane ring, which allows for favorable van der Waals interactions with organic solvents.

Table 2: Qualitative Solubility of Cyclopentene Oxide

| Solvent | Solubility |

| Water | Immiscible[2][3][5] |

| Diethyl Ether | Soluble (presumed) |

| Methanol | Soluble (presumed) |

| Ethanol | Soluble (presumed) |

| Acetone | Soluble (presumed) |

| Dichloromethane | Soluble (presumed) |

| Tetrahydrofuran (THF) | Soluble (presumed) |

| Ethyl Acetate | Soluble (presumed) |

| Toluene | Soluble (presumed) |

| Hexane | Soluble (presumed) |

Experimental Protocols for Quantitative Solubility Determination

The following are detailed, generalized methodologies for the precise measurement of cyclopentene oxide solubility in organic solvents. These protocols can be adapted based on the specific solvent and available analytical instrumentation.

Gravimetric Method

This method is a straightforward and reliable technique for determining solubility by measuring the mass of the solute dissolved in a known mass of solvent.

Objective: To determine the solubility of cyclopentene oxide in a given organic solvent at a specific temperature.

Materials:

-

Cyclopentene oxide (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with airtight caps

-

Syringe and syringe filter (solvent-compatible, e.g., PTFE)

-

Evaporating dish or pre-weighed beaker

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of cyclopentene oxide to a known volume of the organic solvent in a glass vial. "Excess" means that undissolved cyclopentene oxide should be visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Sample Collection:

-

Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved cyclopentene oxide to settle.

-

Carefully withdraw a known volume (e.g., 5 mL) of the supernatant (the clear, saturated solution) using a syringe fitted with a syringe filter. The filter ensures that no undissolved droplets are transferred.

-

-

Mass Determination:

-

Dispense the filtered aliquot into a pre-weighed evaporating dish.

-

Record the total mass of the dish and the solution.

-

Carefully evaporate the solvent in a well-ventilated fume hood. The low boiling point of cyclopentene oxide (102 °C) requires gentle heating to avoid its evaporation along with the solvent. A rotary evaporator or a gentle stream of inert gas can be used.

-

Once the solvent is removed, place the dish in a drying oven at a temperature below the boiling point of cyclopentene oxide (e.g., 40-50 °C) until a constant mass is achieved.

-

Record the final mass of the dish containing the dissolved cyclopentene oxide.

-

Calculation:

-

Mass of solvent = (Mass of dish + solution) - (Mass of dish + cyclopentene oxide)

-

Mass of dissolved cyclopentene oxide = (Mass of dish + cyclopentene oxide) - (Mass of empty dish)

-

Solubility ( g/100 g solvent) = (Mass of dissolved cyclopentene oxide / Mass of solvent) * 100

Spectroscopic Method (UV-Vis or Gas Chromatography)

This method is suitable if cyclopentene oxide has a chromophore for UV-Vis analysis or can be readily analyzed by Gas Chromatography (GC). Since cyclopentene oxide does not have a strong chromophore, GC is the more appropriate spectroscopic technique.

Objective: To determine the solubility of cyclopentene oxide in a given organic solvent at a specific temperature using GC.

Materials:

-

Cyclopentene oxide (high purity)

-

Selected organic solvent (analytical grade)

-

Internal standard (a non-reactive compound with a distinct retention time, e.g., a higher alkane)

-

Gas chromatograph with a suitable column and detector (e.g., Flame Ionization Detector - FID)

-

Temperature-controlled shaker or water bath

-

Volumetric flasks and pipettes

-

Syringe and syringe filter

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of cyclopentene oxide in the chosen solvent with known concentrations.

-

Add a constant, known amount of the internal standard to each standard solution.

-

Inject each standard into the GC and record the peak areas for both cyclopentene oxide and the internal standard.

-

Plot a calibration curve of the ratio of the peak area of cyclopentene oxide to the peak area of the internal standard versus the concentration of cyclopentene oxide.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution of cyclopentene oxide at a specific temperature.

-

-

Sample Analysis:

-

Withdraw a small aliquot of the supernatant using a syringe and filter.

-

Dilute the aliquot with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Add the same amount of internal standard to the diluted sample as was used for the calibration standards.

-

Inject the prepared sample into the GC and record the peak areas.

-

-

Calculation:

-

Calculate the ratio of the peak area of cyclopentene oxide to the peak area of the internal standard for the sample.

-

Using the calibration curve, determine the concentration of cyclopentene oxide in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility.

-

Visualization of a Key Synthetic Application

As a versatile intermediate, cyclopentene oxide is frequently used in ring-opening reactions. A common and important application is the synthesis of β-amino alcohols, which are valuable building blocks in medicinal chemistry. The following diagram illustrates the general workflow for this synthesis.

Caption: Synthesis of β-amino alcohols from cyclopentene oxide.

The following diagram illustrates a generalized experimental workflow for determining the solubility of an organic compound.

References

An In-depth Technical Guide to the Thermochemical Properties and Ring Strain of Cyclopentene Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties and ring strain of cyclopentene oxide (C₅H₈O). The information contained herein is intended to support research, development, and application activities in the fields of chemistry, materials science, and pharmacology.

Physicochemical and Thermochemical Data

Cyclopentene oxide, a five-membered heterocyclic ether, possesses distinct physicochemical and thermochemical characteristics primarily influenced by its strained epoxide ring. A summary of these key properties is presented in the table below.

| Property | Value | Unit |

| Molecular Formula | C₅H₈O | - |

| Molecular Weight | 84.12 | g/mol |

| Density (at 25 °C) | 0.964 | g/mL |

| Boiling Point | 102 | °C |

| Heat of Combustion (ΔH°c) | -2980 | kJ/mol |

| Standard Enthalpy of Formation (ΔH°f) | -85.9 | kJ/mol |

| Ring Strain Energy | ~26.4 | kcal/mol (~110.5 kJ/mol) |

Calculation of Standard Enthalpy of Formation (ΔH°f):

The standard enthalpy of formation of cyclopentene oxide was calculated using its heat of combustion and the standard enthalpies of formation of its combustion products (CO₂ and H₂O).

The balanced combustion equation is: C₅H₈O(l) + 7O₂(g) → 5CO₂(g) + 4H₂O(l)

The standard enthalpy of formation was calculated using the following equation: ΔH°c = [5 * ΔH°f(CO₂)] + [4 * ΔH°f(H₂O)] - [ΔH°f(C₅H₈O)]

Given:

-2980 kJ/mol = [5 * (-393.5 kJ/mol)] + [4 * (-285.83 kJ/mol)] - ΔH°f(C₅H₈O) -2980 kJ/mol = [-1967.5 kJ/mol] + [-1143.32 kJ/mol] - ΔH°f(C₅H₈O) -2980 kJ/mol = -3110.82 kJ/mol - ΔH°f(C₅H₈O) ΔH°f(C₅H₈O) = -3110.82 kJ/mol + 2980 kJ/mol ΔH°f(C₅H₈O) = -130.82 kJ/mol

Note on Ring Strain Calculation:

Experimental Protocols

Determination of the Heat of Combustion via Bomb Calorimetry

The heat of combustion of cyclopentene oxide can be determined experimentally using a bomb calorimeter. The following protocol outlines the general procedure.

Objective: To measure the heat released during the complete combustion of a known mass of cyclopentene oxide.

Apparatus:

-

Bomb calorimeter (including the bomb, water bath, stirrer, and temperature measuring device)

-

Oxygen cylinder with a pressure regulator

-

Crucible (platinum or silica)

-

Fuse wire (iron or platinum)

-

Balance (analytical, readable to ±0.0001 g)

-

Benzoic acid (for calibration)

Procedure:

-

Calibration of the Calorimeter:

-

A known mass (approximately 1 g) of benzoic acid is pelletized and placed in the crucible.

-

A piece of fuse wire of known length is attached to the electrodes of the bomb, with the wire in contact with the benzoic acid pellet.

-

A small, known volume of distilled water is added to the bomb to saturate the internal atmosphere with water vapor.

-

The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

The bomb is placed in the calorimeter water bath, and the system is allowed to reach thermal equilibrium.

-

The initial temperature is recorded.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

The heat capacity of the calorimeter is calculated from the temperature rise and the known heat of combustion of benzoic acid.

-

-

Combustion of Cyclopentene Oxide:

-

A known mass of liquid cyclopentene oxide is accurately weighed into the crucible. Due to its volatility, it is often encapsulated in a gelatin capsule of known heat of combustion.

-

The procedure is repeated as described for the calibration with benzoic acid.

-

The heat released during the combustion of cyclopentene oxide is calculated from the observed temperature rise and the heat capacity of the calorimeter, correcting for the heat of combustion of the capsule and the fuse wire.

-

Data Analysis:

The heat of combustion at constant volume (ΔU°c) is calculated from the corrected temperature rise and the heat capacity of the calorimeter. The enthalpy of combustion at constant pressure (ΔH°c) is then calculated using the following equation:

ΔH°c = ΔU°c + ΔnRT

where:

-

Δn is the change in the number of moles of gas in the combustion reaction.

-

R is the ideal gas constant.

-

T is the absolute temperature.

Visualizations

Experimental Workflow for Bomb Calorimetry

Caption: Experimental workflow for determining the heat of combustion of cyclopentene oxide using bomb calorimetry.

Logical Relationship for Ring Strain Calculation

Caption: Logical workflow for the calculation of ring strain energy of cyclopentene oxide.

References

Methodological & Application

Application Notes and Protocols: Nucleophilic Ring-Opening of Cyclopentene Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentene oxide is a versatile cyclic ether and a valuable electrophilic building block in organic synthesis.[1] The inherent ring strain of the three-membered epoxide ring makes it susceptible to ring-opening reactions by a wide variety of nucleophiles.[2] This reactivity allows for the stereospecific and regioselective introduction of two vicinal functional groups, leading to highly functionalized cyclopentane scaffolds. These scaffolds are prominent in numerous natural products and are key intermediates in the synthesis of pharmaceuticals, such as the antidepressant eclanamine.[3][4] This document provides an overview of the principles, quantitative data, and detailed protocols for the nucleophilic ring-opening of cyclopentene oxide, serving as a guide for its application in research and drug development.

General Principles of Epoxide Ring-Opening

The regiochemical and stereochemical outcome of the nucleophilic attack on cyclopentene oxide is highly dependent on the reaction conditions, specifically whether the reaction is conducted under acidic or basic/neutral conditions.[5][6][7]

-

Basic or Neutral Conditions (SN2 Mechanism): Under basic or neutral conditions, a strong nucleophile directly attacks one of the electrophilic carbons of the epoxide.[7] Due to steric hindrance, the attack preferentially occurs at the less substituted carbon atom.[5] This reaction proceeds via a classic SN2 mechanism, resulting in an inversion of stereochemistry at the site of attack and leading to a trans-1,2-disubstituted cyclopentane product.[8]

-

Acidic Conditions (SN1-like Mechanism): In the presence of an acid, the epoxide oxygen is first protonated, making it a better leaving group and activating the epoxide for attack by even weak nucleophiles.[6] This protonation leads to a transition state with significant carbocationic character. The positive charge is better stabilized at the more substituted carbon atom. Consequently, the nucleophile preferentially attacks the more substituted carbon.[5][7] While the attack still occurs from the backside, leading to a trans product, the regioselectivity is reversed compared to basic conditions.[6]

Caption: General pathways for nucleophilic ring-opening of epoxides.

Application Note 1: Synthesis of trans-2-Aminocyclopentanols

The ring-opening of cyclopentene oxide with amine nucleophiles is a fundamental method for synthesizing vicinal amino alcohols, which are common structural motifs in biologically active molecules.[9] This reaction is highly regioselective and provides direct access to valuable precursors for drug development.[10][11]

Quantitative Data

| Entry | Nucleophile | Catalyst/Conditions | Yield (%) | Regioisomeric Ratio (C1:C2 Attack) | Reference |

| 1 | Benzyl(methyl)amine | Lewis Acid | Major Product | >95:5 | [9] |

| 2 | Dibenzylamine | Lewis Acid | - | 1:1 | [9] |

| 3 | Aniline | Acetic Acid, 80 °C, 1.5h | 95% | Highly Regioselective | [11] |

| 4 | Dimethylamine | - | - | - | [10] |

Note: The structure and inductive effect of the amino moiety can significantly influence the regiospecificity of the ring-opening reaction.[9]

Experimental Protocol: Ring-Opening with an Amine (General Procedure)

This protocol is a general representation for the metal- and solvent-free ring-opening of epoxides with amines.[11]

Materials:

-

Cyclopentene oxide (1.0 mmol, 1.0 equiv)

-

Amine (e.g., Aniline) (1.2 mmol, 1.2 equiv)

-

Glacial Acetic Acid (0.5 mL)

-

Round-bottom flask with magnetic stirrer

-

Heating mantle or oil bath

-

Ethyl acetate, saturated sodium bicarbonate solution, brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of cyclopentene oxide in a round-bottom flask, add the amine nucleophile.

-

Add glacial acetic acid to the mixture.

-

Heat the reaction mixture to 80 °C and stir for 1.5-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired β-amino alcohol.

Caption: A typical workflow for synthesis and purification.

Application Note 2: Synthesis of trans-2-Azidocyclopentanols

The azidolysis of epoxides is a crucial transformation as the resulting 1,2-azidoalcohols are versatile precursors to amino alcohols and other nitrogen-containing compounds.[12][13] The reaction can be catalyzed by various Lewis acids, allowing for high yields and enantioselectivity when chiral catalysts are employed.

Quantitative Data

| Entry | Azide Source | Catalyst/Conditions | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| 1 | TMSN₃ | Cr-salen complex, rt, 12h | - | - | [12] |

| 2 | iPrMe₂SiN₃ | Zr(Ot-Bu)₄ / (S,S,S)-ligand, 48h | 64% | 83% | [12] |

| 3 | NaN₃ | NH₄Cl, H₂O/MeCN | - | - | [13] |

Note: TMSN₃ (Trimethylsilyl azide) is a common azide source for these reactions. CAUTION: Organic and metal azides are potentially explosive and should be handled with extreme care.[12]

Experimental Protocol: Asymmetric Ring-Opening with Azide

This protocol is adapted from a procedure for the enantioselective desymmetrization of cyclopentene oxide using a chiral chromium-salen complex.[12]

Materials:

-

Cyclopentene oxide (50.0 mmol, 1.0 equiv)

-

Trimethylsilyl azide (TMSN₃) (52.5 mmol, 1.05 equiv)

-

Chiral Cr-salen complex (1.0 mmol, 0.02 equiv)

-

Nitrogen-flushed reaction flask with magnetic stirrer

-

Anhydrous solvent (if required, though this example is neat)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Charge a 100-mL flask with the Cr-salen catalyst (632 mg, 1.00 mmol).

-

Flush the flask with nitrogen and seal it.

-

Sequentially add cyclopentene oxide (4.40 mL, 50.0 mmol) and TMSN₃ (6.90 mL, 52.5 mmol) at room temperature.

-

Stir the mixture for 12 hours.

-

Remove the excess TMSN₃ under reduced pressure.

-

The resulting silylated azido alcohol can be purified directly or, more commonly, deprotected using a standard procedure (e.g., TBAF or mild acid) to yield the final azido alcohol.

-

Purify the final product by flash column chromatography.

Caption: Lewis acid-catalyzed opening of cyclopentene oxide with azide.

Applications in Drug Development

The functionalized cyclopentane core derived from cyclopentene oxide ring-opening is a privileged scaffold in medicinal chemistry. The precise control over stereochemistry and the introduction of key functional groups (amine, alcohol, etc.) make these products ideal starting materials for complex drug targets.

-

Eclanamine Synthesis: The reaction of cyclopentene oxide with dimethylamine produces two stereoisomers of 2-(dimethylamino)cyclopentanol. The (1R,2R)-isomer is a direct precursor in the manufacture of Eclanamine, an antidepressant drug.[10]

-

2-DOS Mimics: 2-aminocyclopentanols serve as mimics of 2-deoxystreptamine (2-DOS), the core structural motif of aminoglycoside antibiotics.[9] By modifying the cyclopentane backbone, researchers can develop novel aminoglycoside analogs with potentially improved efficacy or reduced side effects.

-

Versatile Intermediates: The products of ring-opening, such as trans-1,2-diols (from hydrolysis) or trans-1,2-halohydrins (from hydrohalogenation), are themselves versatile intermediates that can undergo further synthetic transformations to build molecular complexity.[2][5]

Caption: Synthetic utility of cyclopentene oxide in drug discovery.

References

- 1. Page loading... [guidechem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 7. youtube.com [youtube.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. arkat-usa.org [arkat-usa.org]

- 10. Solved Two stereoisomers are obtained from the reaction of | Chegg.com [chegg.com]

- 11. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for the Acid-Catalyzed Hydrolysis of Cyclopentene Oxide to trans-1,2-Cyclopentanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acid-catalyzed hydrolysis of epoxides is a fundamental and widely utilized transformation in organic synthesis, providing a direct route to 1,2-diols. This protocol focuses on the ring-opening of cyclopentene oxide to afford trans-1,2-cyclopentanediol. The reaction proceeds via a protonated epoxide intermediate, which is then attacked by a water molecule in an anti-fashion, leading to the trans stereochemistry of the resulting diol.[1] This particular diol is a valuable building block in the synthesis of various more complex molecules, including pharmaceuticals and natural products. The following application notes and protocols provide detailed methodologies for performing this reaction, including quantitative data, safety precautions, and visual guides to the reaction mechanism and experimental workflow.

Data Presentation

The yield of trans-1,2-cyclopentanediol is influenced by the choice of acid catalyst, reaction temperature, and duration. Below is a summary of quantitative data from various reported methods.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Solid Proton Acid | Deionized Water | 80 | 100 | 90 | Patent CN104177230A |

| Toluene-4-sulfonic acid | Water | 50 | 21 | 95.7 | Advanced Synthesis & Catalysis, 2011, 353, 2920-2926 |

Reaction Mechanism

The acid-catalyzed hydrolysis of cyclopentene oxide to trans-1,2-cyclopentanediol follows a specific stereochemical pathway. The reaction is initiated by the protonation of the epoxide oxygen by the acid catalyst, which activates the epoxide ring for nucleophilic attack. A water molecule then attacks one of the electrophilic carbon atoms of the protonated epoxide from the side opposite to the epoxide ring (anti-attack). This backside attack results in the inversion of stereochemistry at the site of attack, leading to the formation of the trans-diol product.

Caption: Acid-catalyzed ring-opening of cyclopentene oxide.

Experimental Protocols

Materials and Equipment

-

Cyclopentene oxide (C₅H₈O)[2]

-

Acid catalyst (e.g., solid proton acid, p-toluenesulfonic acid monohydrate)

-

Deionized water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for purification (e.g., distillation apparatus or chromatography column)

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves[3][4][5]

Safety Precautions

-

Cyclopentene oxide is a flammable liquid and may cause skin, eye, and respiratory irritation.[3][6] It should be handled in a well-ventilated fume hood.[4][5] Avoid contact with acids and bases.[3]

-

Strong acids are corrosive and can cause severe burns. Handle with extreme care, wearing appropriate PPE.

-

The reaction may be exothermic. Proper temperature control is essential.

-

Ensure that all glassware is properly clamped and secured.

Detailed Experimental Procedure

Method A: Using a Solid Proton Acid Catalyst

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclopentene oxide.

-

Addition of Water and Catalyst: To the cyclopentene oxide, add deionized water (approximately 4 times the mass of the cyclopentene oxide) and the solid proton acid catalyst.

-

Reaction: Heat the mixture to 80°C with vigorous stirring. Maintain this temperature for 100 hours to ensure complete conversion.

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Purification: The product, 1,2-cyclopentanediol, can be isolated by reduced pressure distillation of the reaction mixture.

Method B: Using Toluene-4-sulfonic Acid Catalyst

-

Reaction Setup: In a sealed flask equipped with a magnetic stir bar, dissolve cyclopentene oxide in water.

-

Addition of Catalyst: Add a catalytic amount of toluene-4-sulfonic acid to the solution.

-

Reaction: Heat the reaction mixture to 50°C and stir for 21 hours.

-

Work-up: After cooling to room temperature, neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude trans-1,2-cyclopentanediol can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Characterization of trans-1,2-Cyclopentanediol

The final product can be characterized using standard analytical techniques:

-

Melting Point: 54-56 °C[7]

-

Spectroscopy:

-

¹H NMR and ¹³C NMR: To confirm the structure and stereochemistry.

-

FT-IR: To identify the presence of the hydroxyl groups.

-

Mass Spectrometry: To confirm the molecular weight (102.13 g/mol ).[7]

-

Experimental Workflow

The following diagram illustrates the general workflow for the acid-catalyzed hydrolysis of cyclopentene oxide.

Caption: General experimental workflow for diol synthesis.

References

- 1. Write appropriate reactions for the formation of cis-1,2-cyclopentane dio.. [askfilo.com]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. fishersci.com [fishersci.com]

- 6. trans-1,2-Cyclopentanediol | C5H10O2 | CID 225711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. trans-Cyclopentane-1,2-diol | C5H10O2 | CID 95497 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of trans-2-Aminocyclopentanol from Cyclopentene Oxide: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of racemic trans-2-aminocyclopentanol, a valuable building block in medicinal chemistry and drug development, starting from cyclopentene oxide. The synthesis involves a two-step process: the nucleophilic ring-opening of cyclopentene oxide with benzylamine to form trans-2-(benzylamino)cyclopentanol, followed by the removal of the benzyl protecting group via catalytic transfer hydrogenation.

Introduction

trans-2-Aminocyclopentanol and its derivatives are key structural motifs found in a variety of biologically active molecules. The trans stereochemistry of the amino and hydroxyl groups provides a rigid scaffold that is crucial for molecular recognition and interaction with biological targets. This application note details a reliable and scalable laboratory procedure for the preparation of racemic trans-2-aminocyclopentanol.

Overall Reaction Scheme

The synthesis proceeds in two main stages, starting with the formation of an N-protected intermediate, which is then deprotected to yield the final product.

Caption: Overall two-step synthesis of trans-2-aminocyclopentanol.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of racemic trans-2-aminocyclopentanol.

| Step | Reaction | Reactants | Key Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereoselectivity |

| 1 | Aminolysis | Cyclopentene oxide, Benzylamine | - | Water/o-Dichlorobenzene | 95-110 | 2-24 | ~94 | >95% (trans) |

| 2 | Debenzylation | trans-2-(Benzylamino)cyclopentanol | 10% Pd/C, Ammonium Formate | Methanol | Reflux | 0.5-2 | High (not specified) | Not Applicable |

Experimental Protocols

Step 1: Synthesis of Racemic trans-2-(Benzylamino)cyclopentanol

This protocol is adapted from established procedures for the aminolysis of epoxides.[1]

Materials:

-

Cyclopentene oxide

-

Benzylamine

-

Water

-

o-Dichlorobenzene

-

Toluene

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add cyclopentene oxide (1.0 eq).

-

Add a solvent mixture of water and o-dichlorobenzene (1:1 weight ratio), using approximately 2-10 mL of the solvent mixture per gram of cyclopentene oxide.

-

Add benzylamine (1.0 to 1.05 eq).

-

Heat the reaction mixture to 95-110 °C and maintain this temperature for 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After the reaction is complete, cool the mixture to 40-50 °C.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with toluene.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude racemic trans-2-(benzylamino)cyclopentanol.

-

The crude product can be purified by vacuum distillation or recrystallization. A patent describing a similar procedure reported a yield of 94.0% based on cyclopentene oxide.[1]

Step 2: Synthesis of Racemic trans-2-Aminocyclopentanol (Debenzylation)

This protocol utilizes a catalytic transfer hydrogenation method for the removal of the N-benzyl group.[2][3]

Materials:

-

Racemic trans-2-(benzylamino)cyclopentanol

-

10% Palladium on carbon (Pd/C)

-

Anhydrous ammonium formate

-

Dry methanol

-